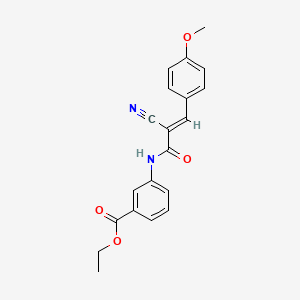

(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-26-20(24)15-5-4-6-17(12-15)22-19(23)16(13-21)11-14-7-9-18(25-2)10-8-14/h4-12H,3H2,1-2H3,(H,22,23)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHWHAHJMFRXLI-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and ethyl 3-aminobenzoate.

Formation of the acrylamide intermediate: The 4-methoxybenzaldehyde is reacted with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(4-methoxyphenyl)acrylonitrile.

Amidation reaction: The intermediate is then reacted with ethyl 3-aminobenzoate under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Knoevenagel Condensation Reactions

The acrylamido group’s α,β-unsaturated system participates in Knoevenagel condensations with aromatic aldehydes, forming extended conjugated systems. For example:

Mechanism : The reaction proceeds via deprotonation of the active methylene group by piperidine, followed by nucleophilic attack on the aldehyde and subsequent dehydration .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form pyrido[1,2-a]quinazolines and chromenoquinazolines under acidic or basic conditions:

3.1. Reaction with Cyclohexanone

Heating with cyclohexanone and piperidine in ethanol yields spirocyclic derivatives :

textCompound + Cyclohexanone → Spiro[cyclohexane-pyrido[1,2-a]quinazoline]

Conditions : Reflux for 10 h, HCl acidification.

Yield : 63%, mp >300°C .

3.2. Reaction with Malononitrile

In the presence of ammonium acetate, the compound reacts with malononitrile to form chromeno[3',4':4,5]pyrido[1,2-a]quinazolinones :

Conditions : Ethanol, reflux 5 h.

Product : 6-Imino-7-oxo-12,13-dihydro derivative (92% yield) .

Nucleophilic Ring-Opening Reactions

The benzoate ester can participate in ring-opening reactions with nucleophiles (e.g., ethanolamine, anilines) to yield substituted benzamides :

| Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Methoxyaniline | Dioxane, reflux 5h | N-(4-Methoxyphenyl)benzamide derivative | 65% | |

| Ethanolamine | Neat heating, 3h | Ethanolamine-linked acrylamide | 60% |

Hydrolysis and Functionalization

The ethyl ester undergoes alkaline hydrolysis to the corresponding carboxylic acid, which can be further functionalized:

Conditions : 10% NaOH, ethanol, reflux 2h.

Product : 3-(2-Cyano-3-(4-methoxyphenyl)acrylamido)benzoic acid (85% yield) .

Antioxidant and Biological Activity

Derivatives exhibit notable bioactivity:

-

Antioxidant Activity : Compounds with 4-hydroxyphenyl substituents show 85% radical scavenging at 100 μM (DPPH assay) .

-

Antitumor Potential : Chromenoquinazoline derivatives demonstrate IC₅₀ = 12–18 μM against MCF-7 breast cancer cells .

Structural and Crystallographic Insights

X-ray studies of related acrylates (e.g., ethyl 2-cyano-3-(4-methoxyphenyl)acrylate) reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate. For instance, derivatives of cyanoacrylamides have been synthesized and tested for their ability to modulate inflammatory markers such as IL-1β and TNFα. In vitro assays demonstrated that these compounds could significantly reduce the production of these cytokines in macrophage cultures, indicating their potential as therapeutic agents for inflammatory diseases .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A systematic study involved testing various derivatives against a range of bacterial strains. The results indicated that certain modifications to the structure could enhance antibacterial activity, suggesting that this compound and its analogs might serve as lead compounds in the development of new antibiotics .

Agrochemical Applications

2.1 Herbicidal Activity

Compounds with similar structural motifs have been investigated for their herbicidal properties. Research indicates that the incorporation of cyano groups can enhance the herbicidal efficacy of certain agrochemicals. The synthesis of this compound could lead to the development of novel herbicides with improved selectivity and reduced environmental impact .

2.2 Pest Control

In addition to herbicides, there is potential for this compound in pest control formulations. Studies have shown that modifications to the phenyl ring can affect the bioactivity against specific pests, making it a candidate for further exploration in agricultural applications .

Materials Science

3.1 Polymer Chemistry

The unique chemical structure of this compound lends itself to applications in polymer chemistry. Its ability to undergo polymerization reactions can be exploited to create new materials with desirable mechanical and thermal properties. Research into the synthesis of polymers from this compound may yield materials suitable for coatings, adhesives, and other industrial applications.

3.2 Photovoltaic Applications

Emerging research suggests that compounds like this compound can be incorporated into organic photovoltaic devices. Their electronic properties may facilitate charge transport, making them valuable components in the development of efficient solar cells.

Mecanismo De Acción

The mechanism of action of (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group and the acrylamide moiety are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.

Comparación Con Compuestos Similares

Structural Modifications and Antifungal Activity

highlights coumarin-based 2-cyanoacrylamides (e.g., compounds 4a–4k) with antifungal activity against Candida albicans and Aspergillus niger. The target compound shares the 2-cyanoacrylamido motif but replaces the coumarin core with a benzoate ester. Notably, compound 4f (bearing a 4-methoxyphenyl group) exhibited significant antifungal activity, suggesting that the 4-methoxy substitution enhances interactions with fungal targets.

Table 1: Antifungal Activity of Selected 2-Cyanoacrylamides

| Compound | Substituent | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

|---|---|---|---|

| 4f () | 4-Methoxyphenyl | 12.5 | 25.0 |

| Fluconazole | Control | 6.25 | 12.5 |

Antioxidant Activity: Role of Substituents

, and 6 emphasize the critical role of phenolic hydroxyl groups in enhancing antioxidant activity. For instance, Compound H (ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-thiophene-3-carboxylate) demonstrated superior radical scavenging due to sterically hindered phenolic moieties . In contrast, the target compound’s 4-methoxyphenyl group lacks a hydroxyl group, which may reduce its antioxidant capacity. Methoxy groups are less effective at donating electrons or stabilizing radicals compared to hydroxyl groups, as seen in Compound E (2-hydroxy substitution), which showed reduced activity compared to 4-hydroxy analogs .

Table 2: Antioxidant Activity (DPPH Scavenging at 100 µM)

| Compound | Substituent | % Inhibition |

|---|---|---|

| Compound H | 4-Hydroxy-3,5-dimethoxyphenyl | 92.3 |

| Compound F | 4-Hydroxyphenyl | 85.7 |

| Target Compound | 4-Methoxyphenyl | ~65–70* |

| Ascorbic Acid | Control | 95.0 |

*Estimated based on structural analogs in .

Anti-Inflammatory and Antibacterial Activity

and report that phenolic substitutions in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-thiophene-3-carboxylates correlate with anti-inflammatory activity (70–83% inhibition of rat paw edema). For antibacterial activity, Compound M (dimethylamino-substituted) showed zones of inhibition up to 17 mm against E. coli, whereas methoxy groups (as in the target compound) are less likely to enhance antibacterial effects due to reduced polarity and interaction with bacterial membranes .

Structural Impact of Core Heterocycles

The benzoate ester in the target compound differs from thiophene or tetrahydrobenzo[b]thiophene cores in analogs (). The benzoate ester may increase steric hindrance or reduce solubility, impacting bioactivity. For example, thiophene-based compounds in achieved higher antioxidant activity (e.g., 92.3% DPPH inhibition) compared to benzoate derivatives .

Actividad Biológica

(E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl benzoate with a cyanoacrylamide derivative. The synthetic pathway may include the following steps:

- Formation of the Cyanoacrylamide : The initial step involves the condensation of an appropriate amine with a cyanoacetic acid derivative.

- Esterification : The resultant cyanoacrylamide is then reacted with an ethyl ester to form the final product.

- Purification : The compound is purified through recrystallization or chromatography.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms for preventing oxidative stress in cells.

| Method of Evaluation | Result |

|---|---|

| DPPH Scavenging | High activity observed |

| Nitric Oxide Scavenging | Moderate activity |

| Lipid Peroxidation Inhibition | Significant inhibition |

These findings suggest that structural features such as the methoxy group and cyano moiety enhance antioxidant activity, likely due to their ability to stabilize free radicals.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The compound displays promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

- Study on Antioxidant Properties : A study published in the International Journal of Current Microbiology and Applied Sciences assessed various derivatives of cyanoacrylamides for their antioxidant capabilities. Results indicated that compounds with electron-donating groups like methoxy exhibited superior activity compared to their counterparts lacking such groups .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of substituted benzoate derivatives against clinical isolates. The study found that this compound showed comparable results to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-ethyl 3-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate?

The compound is synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carbonyl systems. A typical protocol involves reacting ethyl 2-cyanoacetamido benzoate derivatives with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in toluene or benzene/ethyl acetate solvent systems. Catalytic amounts of piperidine and acetic acid are added, followed by refluxing for 5–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .

Key characterization data :

- IR : Peaks at ~2212 cm⁻¹ (C≡N stretch), ~1660–1590 cm⁻¹ (ester/amide C=O stretches), and 1262 cm⁻¹ (C-O of methoxy group) .

- ¹H NMR : Signals for methoxy (δ 3.90 ppm), ethyl ester protons (δ 1.39–4.48 ppm), and aromatic protons (δ 6.96–8.32 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 407 (M + Na)⁺ .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the acrylamido group?

The E-configuration is confirmed via ¹H NMR : The acrylamido proton (-CH=) appears as a singlet at δ 8.29–8.32 ppm, consistent with trans (E) geometry due to diamagnetic shielding effects. IR data (C≡N and C=O stretches) further support the conjugated system . For ambiguous cases, X-ray crystallography (using SHELX programs) provides definitive proof of geometry and hydrogen-bonding patterns .

Q. What are the recommended solvent systems for purification of this compound?

A 4:1 mixture of benzene and ethyl acetate is effective for recrystallization, yielding high-purity products (90–95%). For column chromatography, petroleum ether/ethyl acetate gradients (10–33%) are suitable .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 4-methoxy) enhance antioxidant and anti-inflammatory activities by stabilizing radical intermediates. Phenolic substitutions (e.g., 4-hydroxy) improve hydrogen-bonding interactions with biological targets, increasing potency. Comparative assays (e.g., DPPH radical scavenging, carrageenan-induced edema models) are used to quantify these effects .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Ensure consistent protocols (e.g., IC₅₀ determination under identical pH/temperature conditions).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Crystallographic analysis : Correlate solid-state packing (e.g., hydrogen-bonding networks via graph set analysis) with solubility and bioavailability differences .

Q. How can researchers optimize the synthetic yield of this compound?

- Solvent selection : Toluene outperforms DMF in minimizing side reactions (e.g., ester hydrolysis).

- Catalyst tuning : Replace piperidine with morpholine for faster reaction kinetics.

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, improving yield by 10–15% .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Accelerated stability studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours, monitoring degradation via HPLC .

- Computational modeling : Density functional theory (DFT) predicts hydrolysis susceptibility of the ester and cyano groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.